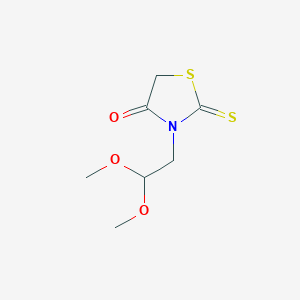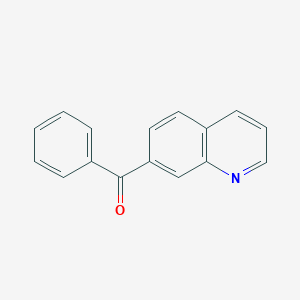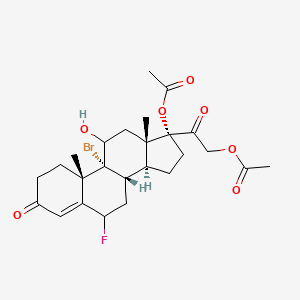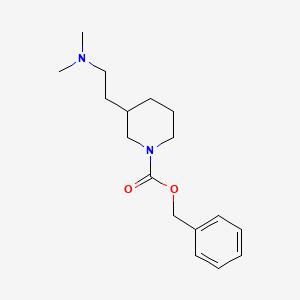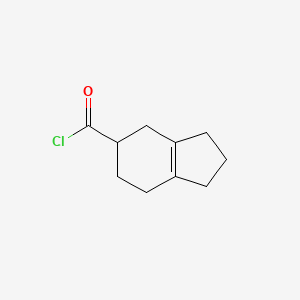
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C_9H_13ClO. It is a derivative of hexahydroindene, a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl_2) or oxalyl chloride (COCl)_2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H14O2+SOCl2→C9H13ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents (e.g., LiAlH_4, NaBH_4) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO_4, CrO_3) in acidic or basic media.
Major Products Formed
Amides, Esters, Thioesters: Formed via substitution reactions.
Alcohols: Formed via reduction reactions.
Carboxylic Acids: Formed via oxidation reactions.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid: The precursor in its synthesis, which lacks the reactive chloride group.
4,5,6,7-Tetrahydroindan: A related bicyclic hydrocarbon with different reactivity due to the absence of functional groups.
Hexahydroindanone: Another derivative with a ketone functional group instead of a carbonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
75412-82-7 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h9H,1-6H2 |
InChI Key |
HRWRMVPOGUKADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)CC(CC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



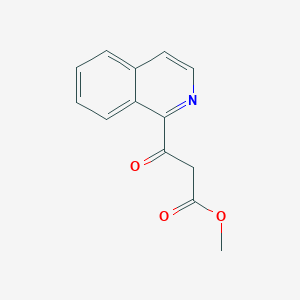

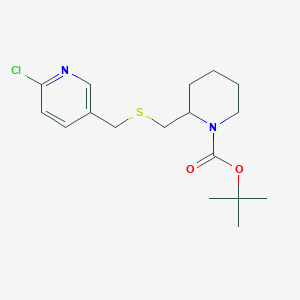
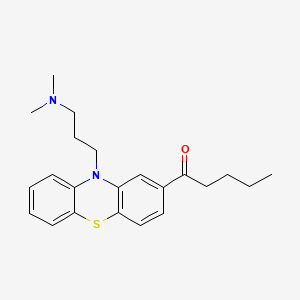
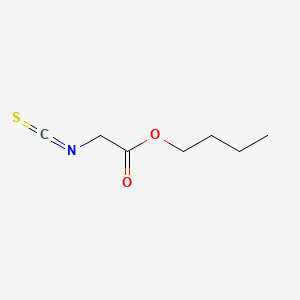
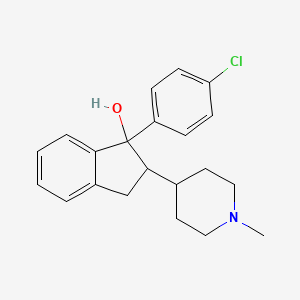
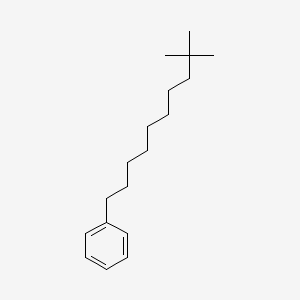
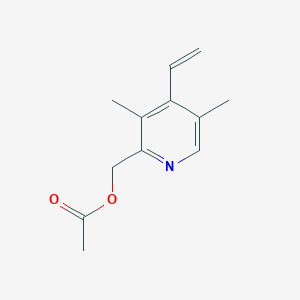
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
